8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
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Overview
Description
8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a pyrrolidine ring, which is a saturated five-membered ring containing nitrogen. The presence of the trifluoromethoxyphenyl group adds unique chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base. The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to introduce different substituents on the quinoline or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with ketone or carboxylic acid groups, while reduction can produce fully saturated quinoline or pyrrolidine derivatives.
Scientific Research Applications
8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler quinoline derivative with hydroxyl group, known for its antimicrobial properties.
4-(Trifluoromethoxy)aniline: Contains the trifluoromethoxy group but lacks the quinoline and pyrrolidine rings.
Pyrrolidinylquinoline: Similar structure but without the trifluoromethoxyphenyl group.
Uniqueness
8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is unique due to the combination of its quinoline core, pyrrolidine ring, and trifluoromethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline, with the CAS number 1902981-47-8, is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline core, a pyrrolidine ring, and a trifluoromethoxyphenyl group, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C20H17F3N2O4S, with a molecular weight of 438.4 g/mol. The structure is characterized by the following key components:
Component | Description |
---|---|
Quinoline Core | Heterocyclic aromatic compound |
Pyrrolidine Ring | Saturated five-membered ring containing nitrogen |
Trifluoromethoxy Group | Enhances lipophilicity and biological activity |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethoxyphenyl group enhances binding affinity, potentially leading to modulation of various biological pathways. For example, it may inhibit enzyme activity by binding to active sites, thereby affecting cellular processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
- Antiviral Properties : The compound has been investigated for its ability to inhibit viral replication.
- Anticancer Effects : It shows promise in targeting cancer cell lines, potentially through apoptosis induction.
Case Studies and Research Findings
A review of the literature reveals various studies that have explored the biological activity of this compound:
- Antimalarial Activity : Similar quinoline derivatives have demonstrated efficacy against Plasmodium falciparum, suggesting that this compound could possess similar properties .
- Enzyme Inhibition : Research has indicated that compounds within the quinoline family can inhibit translation elongation factors in malaria parasites, which may extend to this compound .
- Cytotoxicity Studies : Comparative studies have shown that while exhibiting potent biological activity, the compound maintains relatively low cytotoxicity, making it a candidate for further drug development .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
8-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S/c21-20(22,23)29-15-6-8-17(9-7-15)30(26,27)25-12-10-16(13-25)28-18-5-1-3-14-4-2-11-24-19(14)18/h1-9,11,16H,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXDTPRSWQDOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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